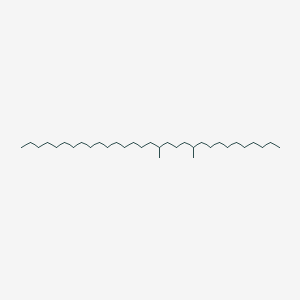

11,15-Dimethylhentriacontane

描述

属性

CAS 编号 |

56987-74-7 |

|---|---|

分子式 |

C33H68 |

分子量 |

464.9 g/mol |

IUPAC 名称 |

11,15-dimethylhentriacontane |

InChI |

InChI=1S/C33H68/c1-5-7-9-11-13-15-16-17-18-19-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |

InChI 键 |

ZMPWPQZOFSYFKN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |

产品来源 |

United States |

Natural Occurrence and Distribution of 11,15 Dimethylhentriacontane

Presence in Insect Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons are a complex mixture of straight-chain alkanes, alkenes, and methyl-branched alkanes. The specific composition of this mixture is often unique to a species, and can even vary between sexes, castes, and geographic populations within a species. Dimethylalkanes, such as 11,15-Dimethylhentriacontane, are a common class of these compounds found in many insects.

Quantitative and Qualitative Variation in Natural Extracts

The relative abundance of this compound within the total lipid profile of an organism can exhibit significant variation. This variability is observed both between different species and within populations of the same species. Factors influencing this variation include genetic differences, diet, age, and environmental conditions. For example, the CHC profile of an insect can change as it develops from a nymph to an adult, reflecting different physiological needs at each life stage.

| Organism | Class | Common Name | Role of Hydrocarbons |

| Gryllus rubens | Insecta (Orthoptera) | Southeastern field cricket | Cuticular lipids for desiccation prevention and chemical communication. |

| Locusta migratoria | Insecta (Orthoptera) | Migratory locust | Component of cuticular wax for environmental adaptation. |

| Argyrodes elevatus | Arachnida | Dew-drop spider | Cuticular lipids for host interaction and environmental protection. wikipedia.orguwi.edu |

Detection in Other Biological Matrices

Beyond the cuticles of arthropods, this compound and similar branched alkanes are found in other biological contexts.

Microbial Lipids and Their Environmental Context

Certain microorganisms are known to produce a diverse array of lipids, including branched-chain hydrocarbons. These compounds can be integral to the microbial cell membrane, influencing its fluidity and integrity. The production of such lipids can be a response to environmental stressors like temperature and pH changes. While direct evidence for this compound in specific microbial species is an area of ongoing research, the presence of structurally similar dimethylalkanes in microbial mats and sediments points to their potential biosynthesis by bacteria or archaea in various ecosystems.

Environmental and Geographical Influences on Compound Distribution

The distribution and relative abundance of this compound in organisms are not static but are influenced by external factors.

Geographical location can lead to significant variations in the chemical profiles of insect populations. For instance, populations of the same insect species from different latitudes or altitudes may exhibit distinct CHC profiles, with varying proportions of this compound. This chemical divergence can be driven by differences in local climate, such as temperature and humidity, as these factors directly impact the selective pressures on traits like desiccation resistance. Environmental conditions can thus act as a strong selective force, shaping the evolution of cuticular lipid compositions.

| Factor | Influence on this compound Distribution |

| Genetics | Determines the baseline biosynthetic capacity for the compound. |

| Developmental Stage | Proportions can change between life stages (e.g., nymph vs. adult). |

| Diet | May influence the availability of precursors for biosynthesis. |

| Geography & Climate | Leads to population-level variations in response to local environmental pressures like temperature and humidity. |

Chemical Synthesis of 11,15 Dimethylhentriacontane for Research Purposes

Methodologies for Stereoselective Synthesis

The biological activity of chiral molecules like 11,15-dimethylhentriacontane is often dependent on their specific three-dimensional arrangement, or stereochemistry. Therefore, the ability to selectively synthesize a particular stereoisomer is of paramount importance. Stereocontrolled synthesis of insect pheromones, which are often long-chain branched hydrocarbons, has been a significant area of research. jst.go.jpnumberanalytics.com Methodologies for achieving stereoselectivity in the synthesis of similar methyl-branched alkanes often rely on the use of chiral starting materials or chiral catalysts.

One common approach involves the use of a chiral pool, where a readily available and enantiomerically pure natural product is used as a starting material. This inherent chirality is then carried through the synthetic sequence to establish the desired stereocenters in the final product.

Multi-Step Synthetic Approaches and Strategies (e.g., Grignard reactions)

The construction of a long-chain molecule like this compound, which has a 31-carbon backbone, necessitates a multi-step synthetic approach. A key strategy in assembling such carbon skeletons is the use of carbon-carbon bond-forming reactions, with the Grignard reaction being a powerful and versatile tool. numberanalytics.comnumberanalytics.com Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles that readily react with electrophilic carbon centers, such as those in carbonyl compounds (aldehydes, ketones, and esters). byjus.comorganic-chemistry.org

A plausible synthetic strategy for this compound would involve a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together. For instance, two key intermediates could be a 15-carbon fragment and a 16-carbon fragment, which are then joined.

One potential disconnection approach for creating the C11 and C15 methyl branches involves the reaction of Grignard reagents with appropriate ketone or aldehyde precursors. For example, to create the C11 methyl group, a Grignard reagent such as methylmagnesium bromide could be reacted with a long-chain ketone. Similarly, the C15 methyl group could be introduced via another Grignard reaction at a later stage or on a separate fragment.

A generalized multi-step synthesis might involve the following key transformations:

Formation of Building Blocks: Smaller, functionalized hydrocarbon chains would be prepared. These building blocks could contain halides or carbonyl groups to facilitate subsequent reactions.

Grignard Coupling: A Grignard reagent derived from one of the building blocks would be reacted with another functionalized building block. For example, an alkyl Grignard reagent could be coupled with an alkyl halide in the presence of a suitable catalyst, such as an iron or copper salt, to form a longer carbon chain. uky.edu

Functional Group Interconversion: Throughout the synthesis, functional groups would be modified as needed. For example, an alcohol formed from a Grignard reaction with a ketone could be deoxygenated to the corresponding alkane.

Purification: After each step, the product would be purified to remove byproducts and unreacted starting materials, ensuring the integrity of the subsequent reactions.

While the specific, detailed synthesis of this compound is not explicitly outlined in the provided search results, the synthesis of other high-molecular-weight branched alkanes has been reported. For example, a facile three-step synthesis employing the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane has been developed for creating mid-chain methylated long-chain alkanes. jst.go.jp This dithiane strategy allows for the sequential introduction of alkyl branches.

Preparation of Isotopically Labeled Analogs for Mechanistic and Tracer Studies

To understand the biological fate and mechanism of action of this compound, researchers often employ isotopically labeled analogs. In these analogs, one or more atoms are replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). These labeled compounds are chemically identical to their unlabeled counterparts but can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The preparation of isotopically labeled long-chain hydrocarbons involves incorporating the isotope at a specific position within the molecule. For deuterium labeling, a common strategy is the reduction of a functional group, such as a ketone or an ester, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). For example, a ketone precursor to this compound could be reduced to the corresponding alcohol with LiAlD₄, introducing a deuterium atom at that position. Subsequent deoxygenation would yield the deuterated alkane.

Another approach for deuterium labeling involves H-D exchange reactions, where hydrogen atoms on the carbon chain are replaced with deuterium from a deuterium source like heavy water (D₂O), often in the presence of a catalyst. mdpi.com For instance, methods using a palladium catalyst on carbon with D₂O have been developed for the selective deuteration of organic compounds. mdpi.com

The synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has been achieved by coupling chemically modified fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.gov This methodology could be adapted for the synthesis of labeled branched alkanes.

For carbon-13 labeling, a ¹³C-labeled starting material, such as ¹³C-methyl iodide, could be used to introduce a labeled methyl group via a Grignard reaction. This would allow researchers to track the fate of that specific methyl group within a biological system.

These isotopically labeled analogs are invaluable tools for:

Metabolic Studies: Tracing the metabolic pathways of the compound within an organism.

Binding Assays: Quantifying the binding of the compound to specific receptors or proteins.

Environmental Fate Studies: Monitoring the degradation and transport of the compound in the environment.

Ecological and Biological Functions of 11,15 Dimethylhentriacontane

Role in Intraspecific Chemical Communication

Cuticular hydrocarbons (CHCs) are paramount in insect communication, serving as a chemical language that mediates a variety of social behaviors. 11,15-Dimethylhentriacontane, as a dimethylalkane, is a crucial part of this chemical vocabulary.

Function as a Contact Sex Pheromone Component

While specific research directly implicating this compound as a contact sex pheromone is not extensively documented, the broader class of dimethylalkanes plays a well-established role in insect reproduction. In many insect species, CHCs on the female's cuticle act as close-range or contact pheromones, signaling her sexual receptivity and species identity to potential mates. For instance, in the German cockroach, Blattella germanica, various dimethylalkanes are known to be precursors to the contact sex pheromone. The specific blend and presence of these hydrocarbons can be critical for successful mating. The structural complexity of branched hydrocarbons like this compound provides a high degree of specificity, which is essential for avoiding interspecies mating.

Contribution to Nestmate Recognition and Colony Integration in Social Insects

In social insects such as ants, bees, and wasps, the ability to distinguish between nestmates and non-nestmates is fundamental to colony cohesion and defense. nih.govantwiki.org This recognition is primarily based on the complex mixture of CHCs present on the cuticle of each individual, which collectively form a colony-specific odor profile or "gestalt". nih.govillinois.edu All individuals in a colony share this chemical signature through frequent grooming and food exchange (trophallaxis). antwiki.org

Methyl-branched alkanes, including dimethylalkanes like this compound, are key components of these recognition cues. nih.govannzool.net The variation in the types and relative abundances of these hydrocarbons between different colonies allows for precise discrimination. nih.gov An ant, upon encountering another, will use its antennae to "read" the CHC profile. If the profile matches the colony's template, the individual is accepted as a nestmate. If it differs significantly, it is recognized as an outsider and may be met with aggression. frontiersin.org This chemical barrier is crucial for preventing colony parasitism and resource theft.

A fascinating aspect of this system is the concept of "chemical insignificance." Newly emerged social insects often have very low levels of CHCs, making them chemically "invisible" and allowing them to be accepted into foreign colonies. This highlights the critical role of a fully developed CHC profile for recognition.

Mediation of Species and Sex Recognition Signals

Beyond the colony level, CHC profiles, including their dimethylalkane components, are also vital for species and sex recognition. The unique blend of hydrocarbons on an insect's cuticle serves as a chemical fingerprint, allowing individuals to identify conspecifics and appropriate mates. The structural diversity of CHCs, with variations in chain length, branching, and saturation, provides the necessary information content for these discriminations. While direct evidence for this compound is limited, its presence as a complex branched alkane makes it a likely contributor to the specificity of these chemical signals.

Influence on Fertility Signaling and Reproductive Regulation in Social Insect Colonies

Within social insect colonies, CHCs play a sophisticated role in signaling reproductive status. annzool.netnih.gov In many species, the queen produces a specific blend of hydrocarbons that signals her fertility and suppresses the reproductive development of the workers. illinois.edunih.gov This "queen signal" is a form of chemical control that maintains the reproductive division of labor, a cornerstone of eusociality.

Research has shown that certain long-chain methyl-branched alkanes are honest indicators of fertility. annzool.net For example, in some ant species, the relative abundance of specific dimethylalkanes is significantly higher in reproductive individuals (queens and dominant egg-laying workers) compared to non-reproductive workers. annzool.net While this compound has not been definitively identified as a universal fertility signal, its chemical properties are consistent with compounds known to serve this function. Workers can perceive these subtle differences in CHC profiles, allowing them to assess the queen's reproductive output and regulate their own reproductive behavior accordingly. annzool.netnih.gov

Behavioral Bioassays and Activity Evaluation of the Compound

To determine the specific behavioral effects of a chemical compound like this compound, scientists employ behavioral bioassays. These experiments are designed to test how an insect responds to the isolated compound or a synthetic blend. For nestmate recognition, a common bioassay involves applying a synthetic hydrocarbon to a neutral object (like a glass bead) or a "washed" (solvent-rinsed) worker and observing the reaction of untreated nestmates. Aggression or acceptance is then quantified.

Contributions to Cuticular Barrier Function in Insects (e.g., desiccation resistance)

Beyond its role in chemical communication, the primary and most ancient function of the insect cuticle and its associated hydrocarbons is to prevent water loss and protect the insect from desiccation. nih.govmanchester.ac.uknih.gov This is particularly crucial for terrestrial insects, which have a high surface-area-to-volume ratio and are thus vulnerable to dehydration.

Evolutionary Ecology Perspectives on Chemical Signals

The variation in cuticular hydrocarbon profiles, including the presence and proportion of specific compounds like this compound, provides a window into the evolutionary processes shaping insect societies and their interactions with the environment.

Role in Strain Differentiation and Population Structure Analysis

The distinct chemical phenotypes observed in Reticulitermes, characterized by differing dominant hydrocarbon classes, including those with 11,15-dimethylalkanes, provide a powerful tool for analyzing strain differentiation and population structure. oup.com The use of cuticular hydrocarbons as taxonomic markers has proven valuable in a genus where morphological identification can be challenging. oup.comuga.edu

The existence of distinct chemical lineages within a species suggests that these hydrocarbon profiles are under genetic control and can be subject to evolutionary divergence. This chemical differentiation can be a precursor to or a consequence of reproductive isolation between different populations. While the precise behavioral responses to these specific chemical differences are still under investigation, it is clear that they represent a significant aspect of the biological identity of these termite populations.

The table below illustrates the concept of chemical phenotypes in Reticulitermes based on dominant cuticular hydrocarbon classes.

| Chemical Phenotype | Dominant Cuticular Hydrocarbon Classes |

| Lineage I | Internally branched monomethylalkanes and 11,15-dimethylalkanes |

| Lineage II | 5-methylalkanes and 5,17-dimethylalkanes |

| Lineage III | Olefins (unsaturated hydrocarbons) |

This table is a simplified representation based on described chemical lineages in Reticulitermes.

Coevolutionary Dynamics in Interacting Species

Cuticular hydrocarbons are not only involved in intraspecific communication but also play a crucial role in interactions between different species, particularly in the context of host-parasitoid relationships. Foraging parasitoids often use the cuticular hydrocarbons of their hosts as kairomones to locate and identify suitable targets.

While direct evidence for the role of this compound in coevolutionary dynamics is limited, the principles of host-parasitoid chemical ecology suggest its potential involvement. The variation in cuticular hydrocarbon profiles, including the presence of specific dimethylalkanes, can create a "chemical mosaic" that influences the success of parasitoids. Specialist parasitoids may evolve to recognize specific host chemical profiles, while generalists might target more common and widespread hydrocarbon signatures.

This dynamic can lead to a coevolutionary arms race. Hosts may be under selective pressure to alter their cuticular hydrocarbon profiles to evade detection by parasitoids, while parasitoids are simultaneously under pressure to adapt to these changes. The diversity of chemical phenotypes within a host species, such as the different lineages in Reticulitermes, could be a strategy to complicate host location for natural enemies.

Insights into Sexual Development and Communication Evolution

The evolution of sexual communication in insects is a complex process, and chemical signals are often at its core. In many termite species, sex pheromones guide males to females during the brief and crucial period of mate searching after the nuptial flight. biorxiv.orgbiorxiv.org While specific sex pheromones have been identified in some termite species, the role of cuticular hydrocarbons in this context is an area of active research.

The evolution of sexual signaling systems is thought to be driven by the need for species-specific recognition to avoid costly hybridization. The diversification of cuticular hydrocarbon profiles, including the evolution of novel compounds like specific dimethylalkanes, could have played a role in the reproductive isolation and subsequent speciation of insect lineages.

Although there is no direct evidence linking this compound to sexual signaling in termites, the broader context of cuticular hydrocarbon evolution suggests its potential contribution. The same chemical channels used for nestmate recognition can be co-opted or modified for sexual communication. The presence of distinct chemical phenotypes within Reticulitermes raises the question of whether these differences influence mate choice and contribute to the maintenance of these distinct lineages. Further research is needed to elucidate the precise role of compounds like this compound in the intricate dance of termite reproduction and the evolution of their communication systems. researchgate.net

Advanced Analytical Methodologies for 11,15 Dimethylhentriacontane Research

Extraction and Sample Preparation Techniques for Hydrocarbons

The initial and critical step in the analysis of 11,15-dimethylhentriacontane is its efficient extraction from the sample matrix, which often consists of the waxy outer layer of insects. The choice of extraction method can significantly influence the qualitative and quantitative profile of the recovered hydrocarbons. eje.cz

Solvent Extraction Methods (e.g., hexane-based protocols)

Solvent extraction is a traditional and widely employed technique for isolating cuticular hydrocarbons (CHCs). bioone.org Non-polar solvents like hexane (B92381) or pentane (B18724) are typically used to dissolve the lipids from the cuticle. eje.czunits.itmdpi.com The general procedure involves immersing the whole organism or specific body parts in the solvent for a defined period. units.itnih.gov

A common protocol involves immersing samples in hexane for approximately 10 minutes. mdpi.comnih.gov Some procedures may use a sequence of immersions, for instance, two immersions of 10 minutes and 1 minute respectively, to optimize recovery. nih.gov Extraction times can vary widely, from as short as one minute to as long as 24 hours, depending on the research objective. eje.cz Shorter extraction times are often preferred to minimize the co-extraction of internal lipids, which could contaminate the cuticular hydrocarbon profile. bioone.org

Following immersion, the solvent, now containing the dissolved hydrocarbons, is carefully transferred and may undergo a clean-up step. This often involves passing the extract through a column containing an adsorbent like Florisil to separate the hydrocarbons from more polar compounds. nih.gov The solvent is then typically evaporated under a gentle stream of nitrogen to concentrate the analytes before they are resuspended in a small volume of fresh solvent for analysis. nih.govoup.com

While effective, a key consideration for hexane-based extraction is its efficiency. Studies have shown that a simple hexane wash may not quantitatively remove all cuticular hydrocarbons, and the amount extracted is dependent on both the solvent type and the duration of the extraction. eje.czkglmeridian.com

| Technique | Principle | Common Solvent/Fiber | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Solvent Extraction | Dissolving lipids from the cuticle by immersion in a non-polar solvent. | Hexane, Pentane | - Widely used and established

| - Risk of extracting internal lipids

| eje.czbioone.orgunits.itmdpi.comnih.gov |

| Solid Phase Micro-Extraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Polydimethylsiloxane (B3030410) (PDMS) | - Solvent-free and non-destructive

| - May extract fewer short-chained CHCs

| bioone.orgnih.govnih.gov |

Solid Phase Micro-Extraction (SPME) Applications

Solid Phase Micro-Extraction (SPME) has emerged as a powerful, solvent-free alternative for sampling cuticular hydrocarbons. sigmaaldrich.com This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase, such as polydimethylsiloxane (PDMS), which is exposed to the sample. bioone.orgnih.gov For insect studies, the fiber is typically rubbed gently over the cuticle surface, allowing the hydrocarbons to adsorb directly onto the coating. bioone.orgnih.gov

One of the primary advantages of SPME is its ability to selectively sample compounds from the surface of the cuticle, minimizing the risk of contamination from internal tissues. nih.govbohrium.com This makes the resulting hydrocarbon profile more representative of the compounds involved in chemical communication or water barrier functions. bioone.org The method is also non-destructive, allowing the same organism to be used for subsequent behavioral assays. bioone.org

After sampling, the fiber is inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. bioone.org Studies comparing SPME with traditional solvent extraction have found no qualitative differences in the types of hydrocarbons detected, although SPME may extract relatively fewer short-chained compounds. nih.gov Optimization of the fiber coating is crucial for efficient extraction; for example, 7 μm PDMS fibers have been shown to be highly effective for adsorbing a broad range of CHCs. nih.gov

Gas Chromatography–Mass Spectrometry (GC–MS) Applications in Hydrocarbon Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone analytical technique for the separation and identification of complex hydrocarbon mixtures, including dimethyl-branched alkanes like this compound. units.itmdpi.comnih.gov The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the analytical column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both molecular weight and structural information. units.itillinois.edu

Electron Ionization (EI) for Structural Elucidation and Library Matching

Electron Ionization (EI) is the most common ionization method used in GC-MS for hydrocarbon analysis. illinois.edu In the EI source, molecules eluting from the GC column are bombarded by a high-energy beam of electrons, typically at 70 electron volts (eV). illinois.edulibretexts.org This energetic collision is sufficient to knock a valence electron from the molecule, forming a positively charged molecular ion (M•+). libretexts.org

The high energy of the process also imparts significant excess internal energy to the molecular ion, causing it to undergo extensive and predictable fragmentation. libretexts.org For branched alkanes like this compound, fragmentation occurs preferentially at the branch points due to the increased stability of the resulting secondary and tertiary carbocations. ic.ac.uk The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. This fragmentation pattern is highly reproducible and crucial for structural elucidation. libretexts.org The obtained spectra can be compared against extensive digital libraries, such as the NIST library, to identify known compounds. oup.com

However, a limitation of standard 70 eV EI for long-chain alkanes is that the molecular ion peak is often of very low abundance or completely absent, as most molecules fragment entirely. libretexts.orgic.ac.ukacs.org This can make unambiguous determination of the molecular weight challenging.

Tandem Mass Spectrometry (GC–MS/MS) for Enhanced Selectivity and Sensitivity in Complex Samples

Tandem mass spectrometry, or GC-MS/MS, offers a significant increase in selectivity and sensitivity compared to single-stage GC-MS, particularly for analyzing target compounds in complex biological matrices. infinitalab.comshimadzu.com A tandem mass spectrometer, such as a triple quadrupole, consists of two mass analyzers separated by a collision cell. eag.com

In a typical MS/MS experiment, the first quadrupole (Q1) is set to select only a specific ion from the initial fragmentation, known as the "precursor ion." This precursor ion is then passed into the collision cell (Q2), where it is fragmented further through collisions with an inert gas like argon. eag.combohrium.com The resulting "product ions" are then analyzed by the second mass analyzer (Q3). eag.com This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. shimadzu.comnih.gov

This technique effectively filters out chemical noise and matrix interferences, which dramatically improves the signal-to-noise ratio and lowers detection limits. shimadzu.com For dimethyl-branched alkanes, which may co-elute with other isomers, GC-MS/MS can provide the specificity needed to distinguish and accurately quantify them by monitoring characteristic fragmentation pathways. bohrium.com

Cold Electron Ionization (EI) in GC–MS for Thermally Labile and Low Volatility Analytes

Cold Electron Ionization (Cold EI) is an advanced ionization technique that addresses a major limitation of conventional EI: the low abundance of the molecular ion for large or thermally labile molecules. avivanalytical.comnih.gov The method interfaces the GC with the MS via a supersonic molecular beam (SMB). spectroscopyonline.com As the sample molecules exit the GC, they are mixed with a carrier gas like helium and expanded into a vacuum chamber. This expansion process causes rapid cooling of the molecules, significantly reducing their internal vibrational energy. avivanalytical.com

These "vibrationally cold" molecules then pass through a 70 eV electron beam in the ion source. spectroscopyonline.com Because the molecules have very little initial vibrational energy, the molecular ion formed upon ionization is much more stable and less prone to fragmentation. avivanalytical.com The result is a mass spectrum that retains the characteristic fragmentation pattern useful for library matching but features a significantly enhanced or even dominant molecular ion peak. nih.govspectroscopyonline.com

This is particularly advantageous for high molecular weight hydrocarbons like hentriacontane (B1218953) and its dimethylated derivatives. While standard EI might not show a molecular ion for these compounds, Cold EI can provide this crucial information, confirming the molecular weight with confidence. acs.orgavivanalytical.com This technique extends the range of compounds amenable to GC-MS analysis, bridging a gap with liquid chromatography-mass spectrometry (LC-MS). spectroscopyonline.com

| Technique | Principle | Key Advantage | Key Limitation | References |

|---|---|---|---|---|

| Electron Ionization (EI) | Ionization by a high-energy (70 eV) electron beam, causing extensive fragmentation. | Provides reproducible fragmentation patterns for structural elucidation and library matching. | Molecular ion peak is often weak or absent for large alkanes. | illinois.edulibretexts.orgic.ac.uk |

| Tandem MS (MS/MS) | Selection and fragmentation of a specific precursor ion to generate specific product ions (MRM). | Greatly enhances selectivity and sensitivity by reducing chemical noise and matrix interference. | Requires knowledge of fragmentation pathways to set up the method. | shimadzu.comeag.combohrium.com |

| Cold Electron Ionization (Cold EI) | EI of vibrationally cooled molecules from a supersonic molecular beam. | Produces a highly enhanced molecular ion peak while retaining library-searchable fragments. | Requires specialized instrument interface. | avivanalytical.comnih.govspectroscopyonline.com |

Advanced Data Processing and Interpretation Strategies for Complex Mixtures

The analysis of this compound is often complicated by its presence in complex mixtures of structurally similar hydrocarbons. nih.gov Advanced data processing and interpretation strategies are therefore critical for deconvoluting co-eluting peaks and accurately identifying components. Modern analytical workflows often couple high-resolution separation techniques with mass spectrometry, generating vast datasets that require specialized software and algorithms for processing. theanalyticalscientist.comacs.org

One powerful approach for interpreting mass spectrometry data from complex hydrocarbon samples is the use of Kendrick Mass Defect (KMD) analysis. nih.gov This method involves normalizing the measured mass of a compound to a specific repeating unit, such as a methylene (B1212753) group (CH₂). By plotting the KMD against the nominal mass, compounds belonging to the same homologous series (e.g., alkanes, monomethylalkanes, dimethylalkanes) can be easily visualized and sorted, facilitating the identification of series that include this compound. nih.gov

Furthermore, multivariate data analysis tools and algorithms based on classical least squares fitting are employed to calculate the concentration of individual species from the measured absorption spectra of a sample mixture. acs.org For comprehensive two-dimensional gas chromatography (GCxGC) data, which provides enhanced separation, specialized software is used to process the complex chromatograms, allowing for the identification and quantification of hundreds or even thousands of compounds in a single run. researchgate.net These data processing workflows are essential for transforming raw instrumental data into meaningful chemical information, which is crucial for understanding the role of compounds like this compound in contexts such as chemical ecology and forensic entomology. nih.govnih.govmdpi.com

Chromatographic Separation Techniques and Column Chemistry Optimization

Gas chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The separation of this long-chain branched alkane from its isomers and other cuticular hydrocarbons (CHCs) demands high-efficiency capillary columns and carefully optimized temperature programs. mdpi.comvurup.sk

Column Chemistry: The choice of capillary column is critical. Non-polar or mid-polarity stationary phases are typically used for hydrocarbon analysis. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS) are widely employed. nih.govroyalsocietypublishing.org These columns separate compounds primarily based on their boiling points and, to a lesser extent, their polarity. For instance, an increase in methyl branching generally leads to a decrease in the boiling point and a shorter retention time compared to the corresponding straight-chain alkane. researchgate.net The high efficiency of capillary columns, sometimes with lengths up to 30 meters or more, is necessary to resolve the numerous isomers present in insect CHC profiles. vurup.sknih.gov

Temperature Gradients: Isothermal GC analysis is generally unsuitable for complex mixtures with a wide range of boiling points, such as insect CHC extracts. chromatographyonline.com Temperature programming, where the column oven temperature is increased during the analysis, is essential. chromatographyonline.com A typical temperature program for CHC analysis starts at a relatively low temperature to resolve the more volatile components, followed by a controlled ramp to a high final temperature (e.g., 320 °C or higher) to elute very-long-chain hydrocarbons. nih.govroyalsocietypublishing.org The ramp rate is a key parameter to optimize; a slower ramp rate generally improves resolution but increases analysis time, while a faster ramp rate shortens the analysis but may compromise separation. gcms.cz The optimization of the temperature gradient is crucial for ensuring that later-eluting peaks, including long-chain dimethylalkanes, remain sharp and well-resolved. chromatographyonline.comchromatographyonline.com Dynamic thermal gradients, where the temperature gradient profile itself changes over time, can further improve resolution by up to 13% compared to conventional temperature programming. nih.gov

The table below summarizes typical GC parameters used in the analysis of insect cuticular hydrocarbons, which would be applicable for this compound research.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Capillary Column (e.g., DB-5, HP-5MS, Rxi-1MS) | nih.govnih.govroyalsocietypublishing.org |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | nih.govnih.govroyalsocietypublishing.org |

| Carrier Gas | Helium | nih.govroyalsocietypublishing.org |

| Injection Mode | Splitless | nih.govroyalsocietypublishing.org |

| Injector Temperature | 250-290 °C | nih.govnih.gov |

| Oven Temperature Program | Initial temp 60-150°C, ramp 4-5°C/min to 320°C, hold for 10 min | nih.govroyalsocietypublishing.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govresearchgate.net |

Supplementary Spectroscopic and Other Characterization Methods

While GC-MS is the primary tool for identifying this compound in mixtures, supplementary methods can provide further structural confirmation and characterization.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the general structure of alkanes. The spectra of long-chain alkanes are characterized by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. orgchemboulder.com C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. orgchemboulder.comquimicaorganica.org The presence of methyl branches, such as in this compound, can be inferred from the relative intensities of the methyl and methylene absorption bands. researchgate.net A detailed analysis of the C-H bending region can sometimes distinguish between different types of branching, such as the splitting of the methyl bending band in the presence of a tert-butyl or isopropyl group. quimicaorganica.org For long-chain alkanes, a characteristic C-H rocking vibration may also be observed around 720-725 cm⁻¹. orgchemboulder.comlibretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Branched Alkanes | Reference |

|---|---|---|---|

| C-H Stretch (Methyl & Methylene) | 2850-3000 | Characteristic of all alkanes. | orgchemboulder.comlibretexts.org |

| C-H Bend (Methylene Scissoring) | 1450-1470 | Present in chains with two or more carbons. | orgchemboulder.comquimicaorganica.org |

| C-H Bend (Methyl Asymmetric) | ~1450 | Overlaps with methylene scissoring band. | quimicaorganica.org |

| C-H Bend (Methyl Symmetric) | 1370-1380 | Indicates the presence of methyl groups. Branching can cause splitting. | orgchemboulder.comquimicaorganica.org |

| C-H Rock (Long Methylene Chain) | 720-725 | Characteristic of long, straight-chain segments. | orgchemboulder.comlibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural information. For a molecule like this compound, the ¹H NMR spectrum would be complex in the upfield region (typically 0.8-1.5 ppm). The terminal methyl groups of the main chain and the methyl branches would produce overlapping signals around 0.8-0.9 ppm. youtube.com The numerous methylene (-CH₂-) groups of the long backbone would create a large, complex signal around 1.2-1.4 ppm, while the methine (-CH-) protons at the branch points would appear at a slightly higher chemical shift. spectroscopyonline.com Although powerful, the similarity of the chemical environments in such a large, flexible alkane makes complete signal assignment a significant challenge. However, it can definitively confirm the presence of a long aliphatic chain and branched methyl groups. youtube.comyoutube.com

Structural Correlation: The relationship between molecular structure and chromatographic retention time is another powerful characterization tool. researchgate.net Retention indices (RI), such as the Kováts index, are calculated for unknown peaks by comparing their retention times to those of a series of n-alkane standards. For branched alkanes, the RI is typically lower than that of the n-alkane with the same carbon number. The specific RI value for this compound can be compared to values from synthesized standards or from established databases to aid in its identification. The presence of methyl branches, especially near the center of the chain, has a predictable effect on retention that can be correlated with structure. vurup.sk

Research Applications and Future Directions for 11,15 Dimethylhentriacontane Studies

Development of Ecologically Based Pest Management Strategies Utilizing Semiochemicals

The use of semiochemicals is a cornerstone of modern, ecologically sound pest management, offering alternatives to broad-spectrum pesticides. nih.govresearchgate.net These naturally derived compounds can be harnessed to monitor and control pest populations by manipulating their behavior. nih.govresearchgate.net Strategies include monitoring with baited traps, mass trapping to reduce population numbers, and mating disruption, where the release of synthetic pheromones confuses males and prevents them from locating females. researchgate.netresearchgate.netbiorxiv.org

While the direct application of 11,15-dimethylhentriacontane in large-scale pest management is still in early research stages, its role as a cuticular hydrocarbon (CHC) presents significant potential. As a component of an insect's chemical signature, it can influence behaviors such as aggregation and mating. researchgate.netroyalsocietypublishing.org Future research may focus on integrating this specific dimethylalkane into "attract-and-kill" or mating disruption technologies for targeted pest control, minimizing harm to non-target species and the environment. researchgate.net

Application in Chemotaxonomy and Species Identification in Entomology

The precise composition of cuticular hydrocarbons provides a "chemical fingerprint" that is often unique to a species, making it a powerful tool for taxonomists. researchgate.netusda.govresearchgate.net This field, known as chemotaxonomy, is particularly useful for distinguishing between cryptic species—species that are morphologically identical but genetically distinct. usda.gov The analysis of CHC profiles, including the presence and relative abundance of compounds like this compound, can provide definitive species-level identification where physical characteristics alone are insufficient. pnas.org

Gas chromatography-mass spectrometry (GC-MS) is the standard technique used to analyze the complex mixture of CHCs on an insect's cuticle. researchgate.netresearchgate.net These profiles are so reliable that they can be used to identify not only the species but also, in some cases, the geographic origin of an insect specimen. pnas.org This has significant applications in forensic entomology, where identifying the species of insects found on human remains can help determine the post-mortem interval. nih.govresearchgate.net The stability of CHCs means that even empty pupal cases can be accurately identified. pnas.org

Table 1: Examples of Hydrocarbon Classes Used in Chemotaxonomy

| Hydrocarbon Class | General Structure | Role in Identification |

| n-Alkanes | Straight-chain saturated hydrocarbons | Found in most insects, provide a baseline for comparison. nih.gov |

| Monomethylalkanes | Single methyl group branch | Variations in branch position and chain length are species-specific. nih.gov |

| Dimethylalkanes | Two methyl group branches | The specific isomers, such as this compound, can be highly characteristic of a species or genus. pnas.org |

| Alkenes | Contain one or more double bonds | The position and geometry of double bonds add to the complexity and specificity of the chemical profile. nih.gov |

Contribution to Fundamental Understanding of Social Behavior and Evolution in Insect Societies

In social insects like ants, bees, and wasps, chemical communication is the bedrock of their complex societies. royalsocietypublishing.orgnih.govnih.gov Cuticular hydrocarbons are paramount in this communication, facilitating nestmate recognition and regulating social hierarchies. royalsocietypublishing.orgnih.gov Each colony possesses a unique "colony odor," a specific blend of CHCs that allows members to distinguish nestmates from intruders. nih.gov

This compound, as a methyl-branched hydrocarbon, is thought to be more critical for communication than the more abundant n-alkanes, which are primarily for waterproofing. royalsocietypublishing.orgnih.gov The intricate variations in the CHC profile, including the presence of specific dimethylalkanes, can convey information about an individual's caste, reproductive status, and social rank. myrmecologicalnews.org The study of how these specific compounds influence behavior provides profound insights into the evolution of sociality, kin selection, and the complex interplay of genetics and environment in shaping social structures. nih.govpnas.org Research on model organisms like Drosophila melanogaster has shown that CHCs, including dimethylalkanes, play a crucial role in mating behaviors, further underscoring their evolutionary significance.

Potential as a Biomarker in Environmental and Geological Sciences

While the primary research focus on this compound is within biology, the inherent stability of cuticular hydrocarbons suggests potential applications in other fields. CHCs are highly resistant to degradation, a quality that allows them to persist in the environment. pnas.org This stability is the reason they are so valuable in identifying aged forensic samples.

This same persistence could theoretically allow them to serve as biomarkers in environmental and geological studies. For instance, the analysis of soil or sediment cores for specific, long-lasting insect-derived hydrocarbons could offer insights into past insect populations and, by extension, paleoecological conditions. However, this application remains largely conceptual, and further research is needed to validate the use of this compound as a reliable environmental or geological biomarker.

Advancements in Synthetic Biology for Sustainable Hydrocarbon Production (Conceptual or early-stage research)

The synthesis of complex, specific hydrocarbon molecules like this compound is a chemically challenging and often expensive process. nih.gov Synthetic biology offers a potential avenue for more sustainable and cost-effective production. This field focuses on engineering biological systems, such as microbes, to produce desired chemical compounds.

Conceptually, the biosynthetic pathways that insects use to create this compound could be identified and the relevant genes transferred into a microbial host like E. coli or yeast. myrmecologicalnews.org These engineered microbes could then be grown in large-scale fermenters to produce the compound. While this research is still in its early stages for most complex insect hydrocarbons, the rapid advancements in synthetic biology suggest it is a promising future direction for producing semiochemicals for research and pest management applications.

Methodological Innovations and Analytical Frontiers in Chemical Ecology Research

The study of this compound and other CHCs is intrinsically linked to advancements in analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for separating and identifying the dozens or even hundreds of compounds present in an insect's cuticular profile. researchgate.net

A significant frontier in this research is the isolation of individual CHCs in pure form to study their specific behavioral effects. nih.gov Recently, a method combining the use of molecular sieves to remove linear alkanes followed by preparative high-performance liquid chromatography (HPLC) has been developed to isolate pure methyl-branched hydrocarbons. nih.gov This allows for the determination of their absolute stereochemistry and for more precise bioassays to understand their function. nih.gov

Another innovation is the ability to analyze the CHCs from very small body parts, such as a single leg or antenna, without solvent extraction. researchgate.net This is achieved by directly heating the cuticle sample in the GC injector, providing a highly localized chemical profile. researchgate.net These methodological advances are crucial for teasing apart the complex chemical conversations of insects.

Identification of Unexplored Biological Roles and Future Research Avenues for Branched Alkanes

While the roles of branched alkanes like this compound in communication and waterproofing are increasingly understood, many questions remain. A key area of future research is to unravel the complete biosynthetic pathways that produce these complex molecules. myrmecologicalnews.org Understanding the genetics of CHC production will shed light on how these chemical profiles evolve and how they are regulated by environmental factors like temperature. myrmecologicalnews.org

Furthermore, the precise behavioral role of individual stereoisomers of dimethylalkanes is largely unknown. Insects may produce and perceive only one specific stereoisomer, and future studies will need to synthesize these different forms to test their biological activity. The interaction between CHCs and an insect's environment, such as how diet or exposure to toxins might alter the chemical profile, is another burgeoning area of research. nih.govresearchgate.net Uncovering these and other unexplored biological roles will continue to be a vibrant and important avenue of research in chemical ecology. royalsocietypublishing.org

常见问题

Q. What are the primary methods for synthesizing 11,15-dimethylhentriacontane, and how do they ensure structural accuracy?

The synthesis of this compound typically involves a multi-step process, including Grignard reactions to assemble the long-chain alkane structure. For example, a 7-step synthesis protocol was validated in studies on cerambycid beetle pheromones, where intermediates were characterized using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm branching positions and purity . Researchers must ensure stoichiometric precision during alkylation steps to avoid positional isomer contamination, which can confound bioactivity assays.

Q. How can researchers verify the identity of this compound in biological extracts?

Analytical verification relies on comparing retention indices (GC) and fragmentation patterns (MS) with synthetic standards. For instance, NIST mass spectrometry databases provide reference spectra for structurally similar alkanes (e.g., 11-methylhentriacontane), enabling researchers to differentiate isotopic patterns and confirm methyl branching at positions 11 and 15 . Cross-validation with nuclear Overhauser effect spectroscopy (NOESY) in NMR can resolve ambiguities in methyl group positioning .

Q. What experimental controls are critical when testing this compound as a contact pheromone?

Controlled bioassays should include:

- Negative controls : Solvent-only treatments to rule out environmental cues.

- Positive controls : Known pheromones (e.g., 11,15-dimethyltritriacontane) to benchmark activity.

- Blind observers : To minimize bias in behavioral scoring. Field trials must account for environmental variables (e.g., temperature, humidity) that modulate pheromone volatility and insect responsiveness .

Advanced Research Questions

Q. How can ecological niche modeling improve field validation of this compound’s role in insect communication?

Integrate geospatial data (e.g., host tree distribution, beetle population density) with pheromone release rates to optimize lure placement. For example, Arhopalus ferus infestations in New Zealand were mapped alongside fumigation histories to isolate confounding factors in field trials . Machine learning algorithms can predict optimal release rates by correlating meteorological data with beetle attraction thresholds.

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

Meta-analyses should standardize metrics (e.g., response latency, attraction radius) and account for methodological variability (e.g., pheromone concentration, assay duration). Mixed-effects models can adjust for lab-specific protocols, while bootstrapping quantifies uncertainty in small-sample studies. Evidence from cardiovascular research highlights the need for standardized epochs and cut-off points to ensure cross-study comparability .

Q. How do isotopic labeling techniques elucidate the biosynthetic pathway of this compound in beetles?

Feed beetles with ¹³C-labeled precursors (e.g., acetate or propionate) and track incorporation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method revealed methyl branching origins in related cerambycid species, showing enzymatic preference for specific fatty acid elongation steps . Comparative genomics of beetle symbiotic microbes may further identify candidate enzymes involved in alkane modification.

Q. What computational tools predict the interaction of this compound with insect olfactory receptors?

Molecular docking simulations using homology models of Arhopalus ferus odorant receptors (ORs) can identify binding pockets selective for methyl-branched alkanes. Density functional theory (DFT) calculations optimize ligand-receptor interaction energy profiles, prioritizing candidate ORs for functional validation via CRISPR-Cas9 knockout studies .

Methodological Considerations Table

Critical Evaluation of Evidence

- Contradictions : Discrepancies in pheromone efficacy across studies often stem from non-standardized release devices or seasonal variations in insect physiology. Researchers should adopt harmonized protocols (e.g., ISO standards for semiochemical testing) .

- Gaps : The ecological impact of synthetic this compound on non-target species remains understudied. Risk assessments using mesocosm experiments are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。